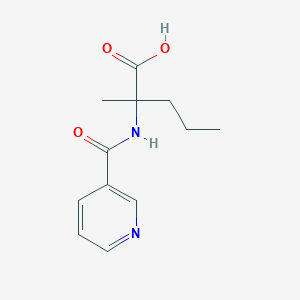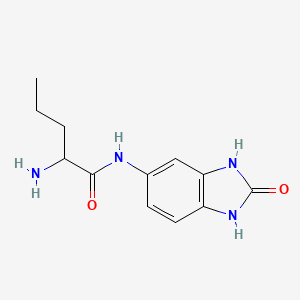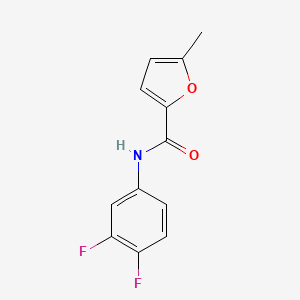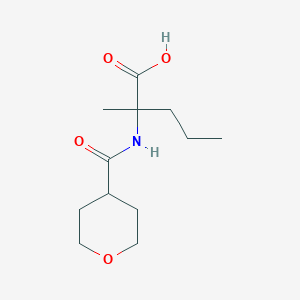
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAC is a derivative of pyridine and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is not yet fully understood. However, it is believed that 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid exerts its effects by modulating various signaling pathways in the body. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been shown to exhibit antioxidant properties by scavenging free radicals.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid in lab experiments is its high purity and yield. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid. One area of interest is the development of novel 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid derivatives that exhibit enhanced therapeutic properties. Another area of research is the investigation of the potential of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid as a treatment for other neurodegenerative diseases. Additionally, more studies are needed to elucidate the mechanism of action of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. It has also been shown to inhibit the growth of cancer cells and treat neurodegenerative diseases. While there are some limitations to using 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid in lab experiments, its high purity and yield make it a cost-effective option for researchers. There are several future directions for research on 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid, including the development of novel derivatives and investigation of its potential as a treatment for other diseases.
合成法
The synthesis of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid involves the reaction of 3-pyridinecarboxylic acid with 2-methyl-1,5-pentanediol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the product is then purified by recrystallization. The yield of 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid obtained by this method is high, and the purity of the product is also excellent.
科学的研究の応用
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid has been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-methyl-2-(pyridine-3-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-6-12(2,11(16)17)14-10(15)9-5-4-7-13-8-9/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIWJDDHBURUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridine-3-carbonylamino)pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)
![2-[Cyclopropylmethyl-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557011.png)